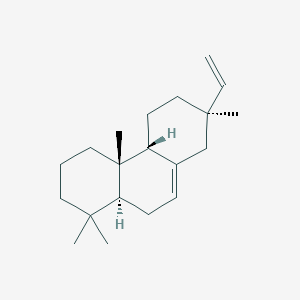

9beta-Pimara-7,15-diene

Description

Properties

Molecular Formula |

C20H32 |

|---|---|

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(2R,4aR,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |

InChI |

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17+,19-,20-/m1/s1 |

InChI Key |

VCOVNILQQQZROK-PIKOESSRSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |

Synonyms |

3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide 9beta-pimara-7,15-diene pimara-7,15-diene |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Properties

Research has demonstrated that 9beta-Pimara-7,15-diene exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in macrophages. For instance, studies revealed that certain derivatives of this compound significantly reduced NO production, which is crucial in inflammatory responses. The effective concentration for 50% inhibition (IC50) was reported as low as 9.6 μM for some derivatives, indicating strong anti-inflammatory potential .

2. Anticancer Potential

The compound has shown promise in cancer research, particularly against leukemia and myeloma cells. In vitro studies indicated that 9beta-Pimara-7,15-diene and its derivatives could induce apoptosis in various cancer cell lines with IC50 values around 5 µM. This suggests potential for development into therapeutic agents for treating hematological malignancies .

3. Antimicrobial Activity

9beta-Pimara-7,15-diene has also been investigated for its antimicrobial properties. It demonstrated notable activity against several pathogenic fungi and bacteria, including strains responsible for gastrointestinal diseases. The compound's efficacy was particularly pronounced against Pseudomonas ovalis and Bacillus cereus, showcasing its potential as a natural antimicrobial agent .

Agricultural Applications

1. Allelopathic Effects

The compound plays a role in allelopathy, which is the chemical inhibition of one plant by another through the release of substances into the environment. Studies have shown that extracts containing 9beta-Pimara-7,15-diene can suppress weed growth without harming rice seedlings, indicating its potential use as a natural herbicide .

2. Stress Resistance in Plants

Recent research has identified that 9beta-Pimara-7,15-diene contributes to the stress resilience of plants such as rice. It is involved in the biosynthesis of momilactones, which are phytoalexins that help plants defend against pathogens and environmental stressors . This property makes it a candidate for enhancing crop resilience against biotic and abiotic stresses.

Case Studies

Chemical Reactions Analysis

Oxidative Reactions

The primary enzymatic transformation of 9beta-pimara-7,15-diene is mediated by 9beta-pimara-7,15-diene oxidase (CYP99A3), a cytochrome P450 enzyme. This reaction proceeds in three sequential steps:

| Step | Substrate | Product | Reaction |

|---|---|---|---|

| 1a | 9beta-pimara-7,15-diene | 9beta-pimara-7,15-dien-19-ol | |

| 1b | 9beta-pimara-7,15-dien-19-ol | 9beta-pimara-7,15-dien-19-al | |

| 1c | 9beta-pimara-7,15-dien-19-al | 9beta-pimara-7,15-dien-19-oate |

Parent Compound (9beta-Pimara-7,15-diene)

-

Molecular Formula :

-

Structure : A bicyclic triterpene with double bonds at C7-C8 and C15-C16, and a β-hydrogen at C9 .

Derivative (9beta-Pimara-7,15-dien-19-ol)

Q & A

Q. What enzymatic pathways and genes are critical for 9β-Pimara-7,15-diene biosynthesis in plants?

- Methodological Answer : Biosynthesis involves diterpenoid metabolic pathways, with key enzymes such as 9β-pimara-7,15-diene synthase (producing the backbone structure) and 9β-pimara-7,15-diene oxidase (EC 1.14.14.111), which catalyzes oxidation steps. Transcriptome analysis under stress conditions (e.g., pathogen infection) reveals upregulated genes in diterpenoid metabolism (GO:0016101) and terpene synthase activity (GO:0010333) . Enzyme characterization via in vitro assays with purified proteins and substrate analogs (e.g., geranyl diphosphate) can validate activity.

Q. Which analytical techniques are optimal for detecting 9β-Pimara-7,15-diene in microbial or plant extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile diterpenoids, while HPLC coupled with UV/fluorescence detection suits non-volatile derivatives. In yeast studies, 9β-Pimara-7,15-diene was detected at concentrations >0.01 g/L using 96-well plate screening and 2L tank fermentation, with precursor optimization (e.g., geranyl diphosphate supplementation) . Isotopic labeling (e.g., ¹³C-glucose) can trace metabolic flux in heterologous systems.

Advanced Research Questions

Q. How can transcriptomic data resolve regulatory mechanisms of 9β-Pimara-7,15-diene production under biotic stress?

- Methodological Answer : Co-expression network analysis of RNA-seq data identifies transcription factors linked to diterpenoid biosynthesis genes (e.g., CYP99A2/3 encoding the oxidase). Stress-responsive GO terms like "isoprenoid metabolic process" (GO:0006720) and "oxidation-reduction process" highlight regulatory hubs . CRISPR/Cas9 knockout of candidate regulators in model plants (e.g., rice) can validate their role in pathway modulation.

Q. What strategies reconcile conflicting biosynthetic routes for 9β-Pimara-7,15-diene across plant species?

- Methodological Answer : Comparative genomics of Icacina and Casimirella species (producing momilactone precursors) reveals species-specific cytochrome P450s (e.g., CYP98A8/A9) that may diverge in oxidation steps . Isotopic feeding experiments (e.g., ²H-labeled intermediates) and heterologous expression in Nicotiana benthamiana can test pathway conservation. Contradictions in intermediate stereochemistry (e.g., C-13 epimerization) require X-ray crystallography of synthases .

Q. How can heterologous production of 9β-Pimara-7,15-diene in yeast be optimized for yield and scalability?

- Methodological Answer : Engineered yeast strains (e.g., Saccharomyces cerevisiae) require codon-optimized synthases and oxidases, combined with metabolic engineering to enhance precursor pools (e.g., mevalonate pathway overexpression). Fed-batch fermentation in 2L tanks with controlled oxygenation improves terpene volatility management . Dynamic flux balance analysis (dFBA) models can predict optimal feeding strategies for geranyl diphosphate.

Q. What statistical frameworks are suitable for analyzing variability in 9β-Pimara-7,15-diene production across experimental replicates?

- Methodological Answer : Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., culture pH, aeration). Bayesian hierarchical models account for batch effects in microbial fermentation data. For transcriptomic studies, differential expression tools (e.g., DESeq2) with false discovery rate (FDR) correction minimize Type I errors .

Methodological Considerations

- Enzyme Reclassification : Note that 9β-pimara-7,15-diene oxidase was reclassified from EC 1.14.13.144 to EC 1.14.14.111 due to revised mechanistic understanding .

- Synthetic Chemistry : Partial synthesis via tosylhydrazone reduction of methyl pimaradienoates provides stereochemical control, critical for validating biosynthetic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.